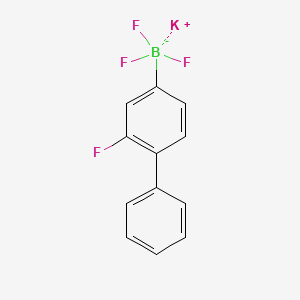

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

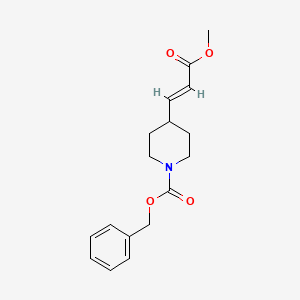

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a type of potassium organotrifluoroborate . Organotrifluoroborates are known for their longer shelf lives and do not undergo trimerization, which makes their stoichiometry well-defined . They are often used in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . The Suzuki-Miyaura cross-coupling reaction is one of the most powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . The molecular formula is C12H8BF4K .Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . The molecular weight is 202.00 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, while not directly mentioned, appears to be closely related to other potassium trifluoroborate compounds, which are extensively studied in various fields of organic chemistry. For instance, the study by Ramachandran and Mitsuhashi (2015) demonstrates the selective hydrogenation of potassium trifluoroborates to produce β-trifluoromethylstyrenes, showcasing its utility in synthesizing complex organic compounds (Ramachandran & Mitsuhashi, 2015). Molander and Hoag (2003) improved the synthesis of a related compound, potassium (trifluoromethyl)trifluoroborate, highlighting the advancements in the synthesis of these compounds (Molander & Hoag, 2003).

Applications in Organic Reactions

Potassium trifluoroborates, including compounds similar to this compound, are used in various organic reactions. For example, Pucheault et al. (2002) reported the use of potassium organotrifluoroborates in rhodium-catalyzed asymmetric 1,4-additions to enones, demonstrating the compound's versatility in catalysis (Pucheault et al., 2002). Similarly, Molander and Ham (2006) developed a method for synthesizing functionalized organotrifluoroborates through 1,3-dipolar cycloaddition of azides, further expanding its applicability in organic synthesis (Molander & Ham, 2006).

Advancements in Liquid Crystal Technology

Research by Dabrowski et al. (2017) illustrates the use of fluorinated compounds, including fluorobiphenyls, in the development of new liquid crystalline mediums for smart windows and memory displays. This suggests potential applications for this compound in advanced materials science (Dabrowski et al., 2017).

Direcciones Futuras

Potassium trifluoroborate salts are being explored for their use in complex molecule synthesis . Their ability to incorporate alkyl groups selectively and conveniently into molecular substructures at a late stage is of critical strategic value . As a testament to its effectiveness, strategies using the Suzuki-Miyaura cross-coupling reaction for the transfer of alkyl groups have been employed in the syntheses of various natural products and biologically significant analogues .

Mecanismo De Acción

Target of Action

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, also known as Potassium trifluoro(2-fluorobiphenyl-4-yl)borate, is a specialty product used in proteomics research applications

Mode of Action

It’s known that this compound is used in proteomics research applications , which suggests it may interact with proteins or other biomolecules to exert its effects.

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a compound used in proteomics research , it’s likely to have effects at the molecular level, potentially influencing protein structure or function.

Propiedades

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOWNGROMWKEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635757 |

Source

|

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-57-3 |

Source

|

| Record name | Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)

![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)